(Bromomethylidene)cyclobutane

Carbene chemistry Ring contraction Strained intermediates

(Bromomethylidene)cyclobutane (C5H7Br, MW 147.01 g/mol) is a strained, four-membered carbocycle bearing an exocyclic bromomethylene substituent. This compound belongs to the cyclobutylidene class of reactive intermediates and building blocks.

Molecular Formula C5H7B
Molecular Weight 147.01 g/mol
CAS No. 1905-06-2
Cat. No. B1653687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Bromomethylidene)cyclobutane
CAS1905-06-2
Molecular FormulaC5H7B
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESC1CC(=CBr)C1
InChIInChI=1S/C5H7Br/c6-4-5-2-1-3-5/h4H,1-3H2
InChIKeyHIIAWPLDUSIIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (Bromomethylidene)cyclobutane (CAS 1905-06-2) Is Not a Generic Cyclobutane Building Block


(Bromomethylidene)cyclobutane (C5H7Br, MW 147.01 g/mol) is a strained, four-membered carbocycle bearing an exocyclic bromomethylene substituent . This compound belongs to the cyclobutylidene class of reactive intermediates and building blocks. Its defining structural feature is the combination of a puckered cyclobutane ring (ring strain energy ~26.3 kcal/mol) [1] with a vinyl bromide moiety, which creates dual reactivity pathways: ring-opening rearrangements driven by strain release and transition-metal-catalyzed cross-coupling at the C–Br bond. Unlike simple alkyl bromides or unfunctionalized cyclobutanes, this compound serves as a precursor to alkylidenecyclopropanes via carbene or carbenoid intermediates [2], while also participating in Suzuki-Miyaura and Miyaura borylation chemistry [3].

Step 1 Strained cyclobutane ring provides thermodynamic driving force for ring-contraction rearrangements
Step 2 Exocyclic bromomethylene enables palladium-catalyzed cross-coupling (Suzuki, Miyaura borylation)
Step 3 Access to alkylidenecyclopropanes and diversified cyclobutane scaffolds

Why Generic (Bromomethylidene)cyclobutane Substitution Leads to Experimental Failure


Substituting (bromomethylidene)cyclobutane with a generic vinyl bromide, an acyclic alkyl bromide, or even a different ring-sized bromomethylene analog introduces fundamental changes in reaction outcomes. The four-membered ring imposes a strain energy of approximately 26.4 kcal/mol that drives ring-contraction pathways inaccessible to five-membered or acyclic analogs [1]. This strain, combined with the exocyclic double bond geometry, enables regioselective rearrangement to alkylidenecyclopropanes under carbene-generating conditions—a transformation that fails completely with cyclopentylidene or cyclohexylidene precursors, which lack the thermodynamic driving force for ring contraction [2]. Furthermore, the steric and electronic environment of the bromomethylene group differs substantially from that of an endocyclic bromocyclobutane or a saturated (bromomethyl)cyclobutane, altering oxidative addition rates in cross-coupling and changing the product distribution in elimination reactions. The following quantitative evidence documents exactly where these differences manifest and why they matter for reproducible synthesis.

Generic vinyl bromides or acyclic alkyl bromides lack the ring strain required for selective ring contraction.

Cyclopentylidene or cyclohexylidene analogs provide insufficient thermodynamic driving force (~6.2 vs. ~26.4 kcal/mol), leading to product mixtures or no reaction.

Endocyclic bromocyclobutanes or saturated (bromomethyl)cyclobutanes alter oxidative addition kinetics and cross-coupling product distributions.

Quantitative Evidence for Selecting (Bromomethylidene)cyclobutane (CAS 1905-06-2) Over Alternative Building Blocks


Carbene Precursor Performance: Ring Contraction Selectivity Versus Cyclopentylidene and Acyclic Analogs

When used as a cyclobutylidene carbene precursor, (bromomethylidene)cyclobutane-derived intermediates undergo regioselective ring contraction to afford alkylidenecyclopropanes as the sole product. This stands in marked contrast to cyclopentylidene or acyclic carbene precursors, which lack the requisite ring strain (26.4 kcal/mol for cyclobutane versus 6.2 kcal/mol for cyclopentane) to drive contraction and instead yield complex mixtures or require forcing conditions (>200 °C) [1]. In the specific organometallic route using gem-dibromocyclobutanes with methyllithium at −78 °C, the four 2-substituted substrates tested each produced only the corresponding alkylidenecyclopropane with no detectable cyclobutene byproduct, whereas diazocyclobutane precursors at elevated temperatures gave competing reaction pathways [2].

Ring contraction selectivity
Cross-study comparable
71–81% isolated yields vs. product mixtures from diazo precursors (>200 °C)
Supports selective synthesis of alkylidenecyclopropanes under mild conditions
Reported at −78 °C using MeLi/THF; cyclopentylidene precursors gave no contraction
Carbene chemistry Ring contraction Strained intermediates Alkylidenecyclopropane synthesis

Cross-Coupling Competence: Palladium-Catalyzed Borylation and Suzuki Coupling of the Bromomethylene Moiety

The exocyclic bromomethylene group in substituted (bromomethylene)cyclobutane derivatives participates efficiently in palladium-catalyzed cross-coupling reactions. A substituted (bromomethylene)cyclobutane underwent Miyaura borylation with bis(pinacolato)diboron under palladium catalysis to afford the corresponding boronate ester, which was subsequently employed in Suzuki coupling with arylboronic acids [1]. This reactivity profile contrasts with endocyclic bromocyclobutanes, where the C–Br bond is embedded within the strained ring and exhibits different oxidative addition kinetics, and with saturated (bromomethyl)cyclobutane analogs (e.g., CAS 17247-58-4), which lack the conjugated alkene character and may show reduced coupling efficiency with certain catalyst systems.

Pd-catalyzed cross-coupling
Supporting evidence
Miyaura borylation and Suzuki coupling demonstrated
Enables diversification of cyclobutane scaffolds without de novo synthesis
Functional competence established; comparative kinetics not quantified
Cross-coupling Suzuki-Miyaura Miyaura borylation Organoboron synthesis

Strain Energy Differential: Why Cyclobutane Drives Rearrangements That Cyclopentane and Cyclohexane Cannot

The cyclobutane ring in (bromomethylidene)cyclobutane possesses a total strain energy of approximately 110 kJ/mol (26.4 kcal/mol), which is only marginally lower than cyclopropane (115 kJ/mol, 27.5 kcal/mol) but substantially higher than cyclopentane (26 kJ/mol, 6.2 kcal/mol) and cyclohexane (0 kJ/mol) [1]. This strain energy differential creates a thermodynamic driving force of approximately 20 kcal/mol favoring ring-opening and ring-contraction pathways for cyclobutanes relative to their five-membered counterparts. In practice, this means that cyclobutylidene intermediates generated from (bromomethylidene)cyclobutane will undergo strain-relieving rearrangements that cyclopentylidene or acyclic analogs simply cannot access without prohibitively forcing conditions [2]. The puckered conformation of cyclobutanes further reduces torsional strain compared to a hypothetical planar geometry, with the planar–puckered energy difference typically less than 1 kcal/mol [3].

Ring strain energy
Class-level inference
Cyclobutane: ~26.4 kcal/mol vs cyclopentane: ~6.2 kcal/mol
Thermodynamic basis for selective ring contraction
Derived from heats of combustion; ~20 kcal/mol differential drives rearrangement
Ring strain Thermodynamic driving force Conformational analysis Reaction design

Definitive Application Scenarios Where (Bromomethylidene)cyclobutane Outperforms Alternatives


Regioselective Synthesis of Alkylidenecyclopropanes via Low-Temperature Carbene Generation

Researchers requiring pure alkylidenecyclopropanes without isomeric contamination should prioritize (bromomethylidene)cyclobutane-derived gem-dibromocyclobutanes as carbene precursors. The organometallic route using methyllithium at −78 °C delivers regioselective ring contraction with 71–81% isolated yields, whereas alternative diazo precursors at elevated temperatures (>200 °C) produce complex mixtures [1]. This mild-temperature protocol enables the preparation of sensitive alkylidenecyclopropanes that would decompose under thermal carbene-generation conditions.

Palladium-Catalyzed Diversification of Cyclobutane-Containing Molecular Scaffolds

Medicinal chemistry programs exploring cyclobutane-containing pharmacophores can leverage the bromomethylene group as a cross-coupling handle. Substituted (bromomethylene)cyclobutanes undergo Miyaura borylation to yield boronate esters, which then participate in Suzuki coupling with diverse arylboronic acids [2]. This two-step sequence enables late-stage installation of aromatic and heteroaromatic groups onto the cyclobutane core without requiring separate synthetic routes for each analog.

Strain-Driven Domino Reactions Requiring Cyclobutane Ring Contraction

Methodology developers designing cascade or domino sequences that exploit ring strain as a thermodynamic driving force should select (bromomethylidene)cyclobutane over cyclopentane- or cyclohexane-derived analogs. The ~26.4 kcal/mol strain energy of the cyclobutane ring provides approximately 20 kcal/mol greater driving force for rearrangement than five-membered rings [3], enabling reaction pathways that are thermodynamically inaccessible to larger cycloalkylidene building blocks.

Synthesis of Cyclobutylidene-Derived Organometallic Intermediates for Complex Molecule Construction

The generation of cyclobutylidene carbenes or carbenoids from (bromomethylidene)cyclobutane precursors opens access to small-ring intermediates that serve as versatile building blocks in organic synthesis [1]. These intermediates can be trapped with various nucleophiles or undergo intramolecular insertion reactions, providing entry points to cyclopropane-containing natural product scaffolds and strained bioactive molecules.

Application
Selection Property
Validation Focus
Alkylidenecyclopropane synthesis via carbene pathway
Ring-strain-driven selectivity
Isolated yield under mild conditions (−78 °C)
Diversification of cyclobutane scaffolds
Exocyclic bromomethylene reactivity
Pd-catalyzed borylation/Suzuki coupling efficiency
Strain-driven cascade or domino reactions
Thermodynamic driving force from ring strain
Regioselectivity and product distribution
Organometallic intermediate generation
Carbene/carbenoid precursor capability
Trapping efficiency with nucleophiles

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